N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-(methylsulfonyl)piperidine-4-carboxamide
Description
The compound N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-(methylsulfonyl)piperidine-4-carboxamide (hereafter referred to as the target compound) features a pyrazole core substituted with a 2,3-dihydrobenzo[b][1,4]dioxin moiety via a methyl linker. The piperidine ring at the 4-position of the pyrazole is further modified with a methylsulfonyl group and a carboxamide functional group.
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O5S/c1-29(25,26)23-8-6-14(7-9-23)19(24)21-15-10-20-22(11-15)12-16-13-27-17-4-2-3-5-18(17)28-16/h2-5,10-11,14,16H,6-9,12-13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZAINBQXFJXGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CN(N=C2)CC3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure that integrates a pyrazole moiety and a piperidine ring, along with a 2,3-dihydrobenzo[b][1,4]dioxin group. Its molecular formula is , with a molecular weight of approximately 396.49 g/mol. The presence of the methylsulfonyl group suggests potential interactions with various biological targets.
Antiparasitic Activity
Research indicates that derivatives of compounds containing the 1H-pyrazole structure exhibit significant antiparasitic effects. For instance, related compounds have shown low micromolar potencies against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum, which are responsible for Chagas disease and leishmaniasis, respectively . These findings suggest that the compound may share similar antiparasitic properties.
Cytotoxicity Studies
A critical aspect of evaluating the biological activity of this compound involves assessing its cytotoxicity. In vitro studies have demonstrated that while some pyrazole derivatives exhibit cytotoxic effects against human cell lines (e.g., MRC-5), others maintain low toxicity profiles, making them suitable candidates for further development . The cytotoxicity range for related compounds varies significantly, with effective concentrations (EC50) reported between 20 to 64 µM in certain assays .
The mechanism by which this compound exerts its effects may involve modulation of specific signaling pathways or receptor interactions. For example, some studies suggest that pyrazole derivatives can act as inhibitors of various enzymes or receptors implicated in disease processes . Further research is needed to elucidate the exact pathways involved.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Structures
The target compound’s pyrazole core distinguishes it from analogs with triazole, thiazole, or pyrazolopyridine backbones:
- Triazole-linked nucleoside-amino acid (): Features a 1,2,3-triazole ring conjugated to a dihydropyrimidinone and hydroxytetrahydrofuran.
- Thiazole derivative (): Contains a thiazole ring substituted with dihydrobenzodioxin and pyridinamine. Thiazoles are commonly associated with antimicrobial activity, whereas pyrazoles (as in the target) may exhibit broader kinase inhibition profiles .
- Pyrazolopyridine carboxamide (): A pyrazolo[3,4-b]pyridine core with ethyl and methyl substituents. The extended π-system in this compound could enhance binding to hydrophobic pockets compared to the target’s simpler pyrazole .
Substituent Analysis
Dihydrobenzodioxin Moiety
The 2,3-dihydrobenzo[b][1,4]dioxin group in the target compound is shared with the thiazole derivative in . This moiety contributes to lipophilicity and may improve blood-brain barrier penetration, a feature relevant to CNS-targeting drugs.
Piperidine and Sulfonamide Modifications
The 1-(methylsulfonyl)piperidine-4-carboxamide group in the target compound contrasts with substituents in other analogs:
- Morpholinylethyl-thiophene carboxamide (, -15-4): Incorporates a morpholine ring and hydroxy group, enhancing water solubility but reducing metabolic stability compared to the sulfonyl group .
- Ethyl/methyl-substituted pyrazolopyridine (): Lacks polar substituents, favoring hydrophobic interactions over hydrogen bonding .
The methylsulfonyl group in the target compound may enhance binding affinity through sulfur-oxygen interactions with target proteins, while the carboxamide provides hydrogen-bonding capability .
Physicochemical and Pharmacokinetic Properties
A comparative analysis of molecular weights and functional groups is summarized below:
The target compound’s higher molecular weight (estimated >450 Da) may limit oral bioavailability, whereas smaller analogs like the thiazole derivative () could exhibit better absorption .
Q & A
Q. What synthetic routes are recommended for synthesizing N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-(methylsulfonyl)piperidine-4-carboxamide?
A multi-step approach is typically employed:
- Step 1 : Coupling of the 2,3-dihydrobenzo[b][1,4]dioxin-2-ylmethyl group to the pyrazole core via nucleophilic substitution or transition metal catalysis.
- Step 2 : Introduction of the methylsulfonyl-piperidine moiety using sulfonylation reagents (e.g., methanesulfonyl chloride) under basic conditions (e.g., triethylamine).
- Step 3 : Final carboxamide formation via activation of the piperidine carboxyl group (e.g., using HATU or EDCI) and reaction with an appropriate amine. Yield optimization requires precise stoichiometric control and inert atmosphere conditions .
Q. Which analytical techniques are critical for verifying structural purity?
- NMR Spectroscopy : Confirm regioselectivity and absence of byproducts (e.g., ¹H/¹³C NMR for piperidine ring conformation and sulfonyl group integration) .
- HPLC-MS : Assess purity (>95%) and detect trace intermediates (e.g., using C18 columns with acetonitrile/water gradients) .
- Elemental Analysis : Validate C, H, N percentages (e.g., ±0.3% deviation from theoretical values) .
Q. What in vitro assays are suitable for preliminary biological evaluation?
- Enzyme Inhibition Assays : Use fluorogenic substrates to measure IC₅₀ values against target enzymes (e.g., kinases or proteases) .
- Cytotoxicity Screening : Employ MTT assays on cell lines (e.g., HEK293 or HeLa) to assess baseline toxicity .
Advanced Research Questions
Q. How can computational strategies predict binding affinity with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., hydrogen bonding with sulfonyl groups and hydrophobic packing of the dihydrodioxin ring) .
- DFT Calculations : Optimize ligand geometry at the B3LYP/6-31G* level to evaluate electronic properties (e.g., charge distribution on the pyrazole nitrogen) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
Q. How should contradictory data in solubility and stability studies be resolved?
- Methodological Triangulation : Cross-validate results using orthogonal techniques (e.g., shake-flask vs. HPLC solubility measurements) .
- Condition Screening : Test solubility in buffered solutions (pH 1.2–7.4) and polar aprotic solvents (DMSO, DMF) to identify pH-dependent degradation pathways .
- Statistical Analysis : Apply ANOVA to determine if variability stems from experimental error or intrinsic compound instability .
Q. What reactor designs optimize yield in the sulfonylation step?
- Continuous Flow Systems : Enhance heat/mass transfer using microreactors (residence time <5 min) to minimize side reactions (e.g., over-sulfonylation) .
- Catalytic Optimization : Immobilize sulfonylation catalysts (e.g., polymer-supported DMAP) for recyclability and reduced waste .
- In-line Analytics : Implement FTIR or Raman probes for real-time monitoring of reaction progress .
Q. How can SAR studies be systematically conducted for this compound?
- Scaffold Modulation : Synthesize analogs with variations in the dihydrodioxin (e.g., substituents at C6/C7) and piperidine (e.g., sp³ vs. sp² hybridization) moieties .
- Free-Wilson Analysis : Quantify contributions of substituents to bioactivity using multivariate regression .
- Crystallography : Resolve co-crystal structures with target proteins to identify critical binding motifs (e.g., piperidine sulfonyl interactions) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
